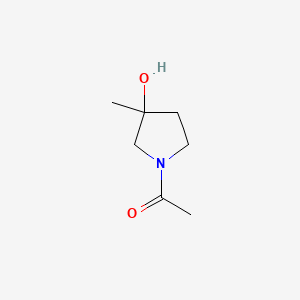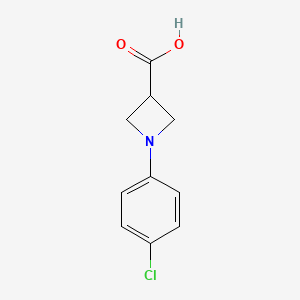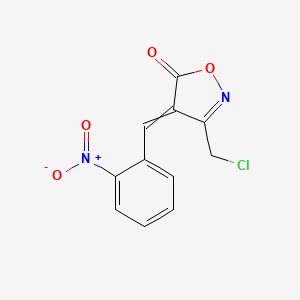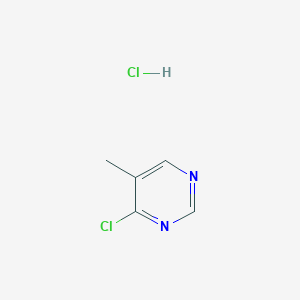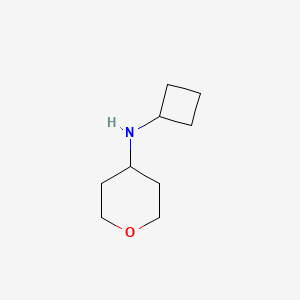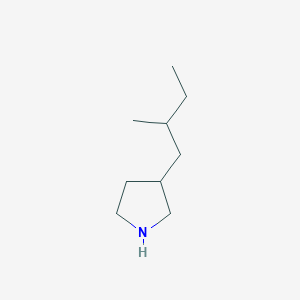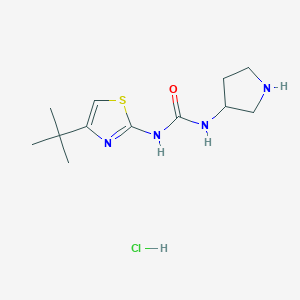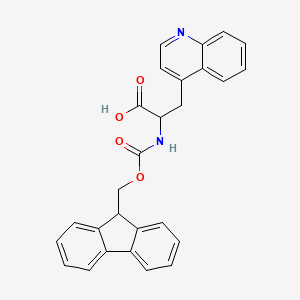![molecular formula C8H4BrF3N2 B1452425 3-ブロモ-5-(トリフルオロメチル)-1H-ピロロ[3,2-b]ピリジン CAS No. 1190320-16-1](/img/structure/B1452425.png)
3-ブロモ-5-(トリフルオロメチル)-1H-ピロロ[3,2-b]ピリジン
概要
説明
“3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the empirical formula C6H3BrF3N . It is a fluorinated building block and is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine”, has been a topic of interest in the agrochemical and pharmaceutical industries . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .
Molecular Structure Analysis
The molecular structure of “3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine” is represented by the SMILES string FC(F)(F)c1cncc(Br)c1 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine” include a density of 1.7±0.1 g/cm3, a boiling point of 166.0±35.0 °C at 760 mmHg, a vapour pressure of 2.4±0.3 mmHg at 25°C, an enthalpy of vaporization of 38.6±3.0 kJ/mol, and a flash point of 54.2±25.9 °C .
科学的研究の応用
農薬用途
“3-ブロモ-5-(トリフルオロメチル)-1H-ピロロ[3,2-b]ピリジン”を含むトリフルオロメチルピリジン(TFMP)誘導体は、農薬業界で広く使用されています . TFMP誘導体の主な用途は、作物を害虫から保護することです . フルアジフォップ-ブチルは、農薬市場に導入された最初のTFMP誘導体であり、それ以来、20種類以上の新しいTFMP含有農薬がISO共通名を獲得しました .
製薬用途
いくつかのTFMP誘導体は、製薬業界で使用されています . TFMP部分を有する5つの医薬品が市販されていますが、現在、多くの候補が臨床試験中です . TFMP誘導体の生物活性は、フッ素原子の独特の物理化学的性質とピリジン部分の独特の特性の組み合わせによるものと考えられています .
獣医用途
獣医業界では、TFMP部分を有する2つの製品が市販されています . これらの製品は、動物の様々な状態を治療するために使用され、TFMP誘導体の汎用性を示しています .
有機化合物の合成
この化合物は、パラジウム触媒によるレフォマッキー試薬のα-アリール化における基質として使用されます . この反応は、様々な有機化合物の合成に使用されます .
ヨードブロモピリジンの調製
“3-ブロモ-5-(トリフルオロメチル)-1H-ピロロ[3,2-b]ピリジン”は、ヨードブロモピリジンから、in situで生成された(トリフルオロメチル)銅によるヨウ化物の置換によって調製されます . このプロセスは、様々なヨードブロモピリジン誘導体の調製に使用されます .
フッ素化有機化学品の開発
農薬、製薬、機能性材料の分野における最近の多くの進歩は、フッ素を含む有機化合物の開発によって可能になりました . フッ素およびフッ素含有部分の化合物の生物活性および物理的特性への影響により、フッ素は発見化学の武器庫の中で独特の地位を獲得しました .
Safety and Hazards
“3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid prolonged exposure, not to breathe vapor, and to use caution when handling .
作用機序
Target of Action
It is known that the compound has a significant impact on the respiratory system .
Mode of Action
It is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper
Result of Action
It’s known that the compound has a significant impact on the respiratory system , but the specific molecular and cellular effects require further investigation.
生化学分析
Biochemical Properties
3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in enzyme inhibition and activation processes, making it a valuable probe for studying enzyme kinetics and mechanisms. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their catalytic activity and providing insights into their function and regulation . Additionally, 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can form non-covalent interactions with proteins, affecting their structure and function.
Cellular Effects
The effects of 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby altering downstream signaling events . Furthermore, 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has been reported to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . This compound is also capable of interacting with DNA and RNA, potentially influencing gene expression and transcriptional regulation. The presence of the bromine and trifluoromethyl groups enhances its binding affinity and specificity, making it a potent modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH, temperature, or light . Long-term studies have shown that its impact on cellular function can vary, with some effects becoming more pronounced or diminishing over time. Understanding these temporal dynamics is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine in animal models are dose-dependent. At low doses, it may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions. Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, thereby affecting overall cellular metabolism. Additionally, this compound may alter the levels of specific metabolites, providing insights into its role in metabolic regulation.
Transport and Distribution
Within cells and tissues, 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment.
Subcellular Localization
The subcellular localization of 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is critical for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with relevant biomolecules and modulate cellular processes.
特性
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-4-3-13-5-1-2-6(8(10,11)12)14-7(4)5/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMFTOAKMLJDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212989 | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-16-1 | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


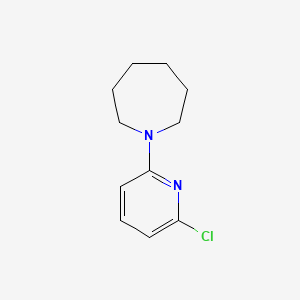

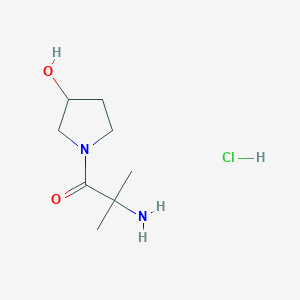
![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1452348.png)
